1-Methoxy-2,5-dimethylhex-3-yne-2,5-diol
Description
1-Methoxy-2,5-dimethylhex-3-yne-2,5-diol is a synthetic alkyne diol derivative featuring a methoxy group at position 1, methyl groups at positions 2 and 5, hydroxyl groups at positions 2 and 5, and a triple bond at position 3. AHD is synthesized via the coupling of acetylene and acetone under basic conditions, yielding a diol critical in industrial applications like herbicides, adhesives, and surfactants . The methoxy variant likely shares synthetic pathways with AHD but incorporates a methoxy substituent, altering its physicochemical and functional properties.
Properties
Molecular Formula |
C9H16O3 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
1-methoxy-2,5-dimethylhex-3-yne-2,5-diol |
InChI |
InChI=1S/C9H16O3/c1-8(2,10)5-6-9(3,11)7-12-4/h10-11H,7H2,1-4H3 |
InChI Key |
HWFHSWQPGNWVEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC(C)(COC)O)O |
Origin of Product |
United States |
Scientific Research Applications
1-Methoxy-2,5-dimethylhex-3-yne-2,5-diol has shown promise in medicinal chemistry. Its structural characteristics allow it to interact with biological systems effectively.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have evaluated its activity against various cancer cell lines such as HCT-116 and MCF-7. The compound's derivatives demonstrated IC₅₀ values indicating potent antiproliferative effects .
Cannabinoid Modification
Recent patents highlight the utility of this compound in modifying cannabinoids for enhanced therapeutic effects. The alcoxylation of cannabinoids using this compound has been explored to improve solubility and bioavailability in pharmaceutical formulations .
Industrial Applications
Beyond pharmaceuticals, 1-Methoxy-2,5-dimethylhex-3-yne-2,5-diol finds applications in:
Chemical Synthesis
The compound serves as an intermediate in the synthesis of various organic compounds due to its reactive alkyne functional group. It can be utilized in the preparation of complex molecules used in agrochemicals and specialty chemicals.
Material Science
In material science, this compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal reported on the synthesis of new derivatives based on 1-Methoxy-2,5-dimethylhex-3-yne-2,5-diol. These derivatives were tested for their anticancer activities against human cancer cell lines. The findings indicated that some derivatives had IC₅₀ values below 10 µg/mL, suggesting strong potential for further development as anticancer agents .
Case Study 2: Cannabinoid Enhancement
Another study focused on the use of this compound for enhancing the pharmacological properties of cannabinoids through alcoxylation processes. The modified cannabinoids exhibited improved solubility and stability profiles compared to their unmodified counterparts .
Comparison with Similar Compounds
2,5-Dimethylhex-3-yne-2,5-diol (AHD)
- Molecular Formula : C₈H₁₄O₂
- Molecular Weight : 142.20 g/mol
- Boiling Point : 395.2 K (at 0.009 bar)
- Applications : Intermediate in herbicide production, metal surface treatment, and cross-coupling reactions (e.g., palladium-catalyzed synthesis of dendralenes) .
- Reactivity : Forms stable complexes with potassium hydroxide, influencing hydrogenation behavior .
3-Hexyne-2,5-diol
p-Cymene-2,5-diol
- Molecular Formula : C₁₀H₁₄O₂
- Molecular Weight : 166.22 g/mol
- Properties: Aromatic diol with moderate antioxidant activity, structurally distinct due to its phenolic ring .
1-Methoxy-2,4-dinitrobenzene
- Molecular Formula : C₇H₆N₂O₅
- Reactivity : Undergoes nucleophilic substitution with hydrazine, highlighting the influence of methoxy groups on reaction kinetics .
Physicochemical Properties
*Inferred data based on structural analogs.
Preparation Methods
Reaction Overview
The most documented method involves the selective methylation of 2,5-dimethylhex-3-yne-2,5-diol (CAS 142-30-3) to introduce the methoxy group. This approach, detailed in patent KR20100100965A, utilizes a methylating agent under controlled conditions.
Reaction Scheme :
Experimental Procedure
-
Reactants :
-
Conditions :
-
Purification :
Key Data :
Challenges and Optimization
-
Selectivity : Competing methylation at both hydroxyl groups necessitates precise stoichiometry and low temperatures to favor monomethylation.
-
Side Products : Overalkylation generates 1,5-dimethoxy-2,5-dimethylhex-3-yne-2-diol , which is removed during chromatography.
Multi-Step Synthesis via Alkyne Intermediate
Route Description
An alternative pathway, inferred from analogous syntheses, constructs the alkyne backbone before introducing the methoxy group.
Reaction Steps :
Key Reaction :
Process Details
Performance Metrics :
| Parameter | Value |
|---|---|
| Overall Yield | 65–70% |
| Purity (GC-MS) | >95% |
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Advantages | Limitations |
|---|---|---|
| Direct Methylation | - Fewer steps - High atom economy | - Requires chromatography - Temperature-sensitive |
| Multi-Step Synthesis | - Better control over regiochemistry - Scalable intermediates | - Longer reaction time - Higher cost |
Q & A
Q. What are the established synthetic routes for 1-Methoxy-2,5-dimethylhex-3-yne-2,5-diol?
The compound is synthesized via the alkyne coupling reaction of acetone with acetylene under basic conditions. This reaction proceeds through nucleophilic addition, forming the diol structure. Ethoxylation derivatives can further modify the compound into surfactants, enhancing its utility in colloidal systems .
| Key Raw Materials | Reaction Conditions | Products |
|---|---|---|
| Acetone, Acetylene | Basic catalyst, ambient temperature | 1-Methoxy-2,5-dimethylhex-3-yne-2,5-diol |
Q. What spectroscopic and analytical methods are used to characterize this compound?
Characterization involves:
- GC (Gas Chromatography) for purity assessment (>99% ).
- NMR/IR Spectroscopy for structural elucidation (e.g., hydroxyl and methoxy group identification).
- X-ray crystallography (if crystalline) for 3D structure determination. The InChIKey
IHJUECRFYCQBMW-UHFFFAOYSA-Nprovides a unique identifier for computational referencing .
Q. What thermodynamic data are available for this compound?
Key thermodynamic properties include:
- Boiling Points :
| Pressure (bar) | Boiling Point (K) | Reference |
|---|---|---|
| 0.009 | 395.2 | |
| 0.893 | 468–473 |
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported thermodynamic properties?
Discrepancies in boiling points (e.g., 395.2 K vs. 468–473 K) arise from measurement under different pressures. To validate:
Q. What challenges arise in optimizing ethoxylation for surfactant synthesis?
Ethoxylation of the diol to produce surfactants requires careful control of:
- Reaction Stoichiometry : Excess ethylene oxide improves ethoxy chain length but risks side reactions.
- Catalyst Selection : Alkaline catalysts (e.g., KOH) vs. acid catalysts impact reaction rate and product distribution.
- Purification : Column chromatography or recrystallization removes unreacted starting materials .
Q. How can computational methods predict reactivity or interactions of this compound?
- QSPR (Quantitative Structure-Property Relationship) : Models physicochemical properties (e.g., solubility) using molecular descriptors.
- Molecular Docking : Predicts binding affinity with biological targets (e.g., enzymes), as demonstrated for structurally similar diols in kinase inhibition studies .
- DFT (Density Functional Theory) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to explain regioselectivity in reactions .
Contradictions and Methodological Considerations
Q. Why do experimental and computational data sometimes conflict for this compound?
- Crystallographic vs. Solution-State Data : X-ray structures may differ from NMR data due to solvent effects or dynamic conformational changes.
- Limitations in Force Fields : Molecular dynamics simulations may inadequately model alkyne vibrations. Validate with experimental IR/Raman spectra .
Q. What strategies improve synthetic yield in large-scale preparations?
- Catalyst Optimization : Transition metal catalysts (e.g., CuI) enhance alkyne coupling efficiency.
- Solvent Selection : Polar aprotic solvents (e.g., THF) improve reactant solubility and reduce side reactions.
- In Situ Monitoring : Use FTIR or HPLC to track reaction progress and adjust conditions dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
